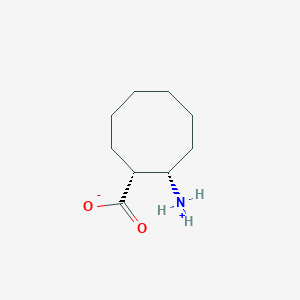
4-Iodomandelic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodomandelic acid is an organic compound that belongs to the class of aromatic alpha-hydroxy acids It is characterized by the presence of an iodine atom attached to the benzene ring and a hydroxyl group attached to the alpha carbon of the carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodomandelic acid typically involves the iodination of mandelic acid. One common method includes the reaction of mandelic acid with iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium. The reaction proceeds through the formation of an iodonium ion intermediate, which subsequently reacts with the aromatic ring to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Iodomandelic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-iodobenzoylformic acid.
Reduction: Reduction of the iodine atom can yield mandelic acid.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide or other nucleophiles in the presence of a suitable solvent.
Major Products:
Oxidation: 4-Iodobenzoylformic acid.
Reduction: Mandelic acid.
Substitution: Various substituted mandelic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-Iodomandelic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Iodomandelic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Mandelic Acid: Lacks the iodine atom and has different reactivity and applications.
4-Iodobenzoic Acid: Similar in structure but lacks the hydroxyl group on the alpha carbon.
2-Iodomandelic Acid: An isomer with the iodine atom in a different position, leading to different chemical properties.
Uniqueness: 4-Iodomandelic acid is unique due to the presence of both the iodine atom and the hydroxyl group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
Properties
Molecular Formula |
C8H7IO3 |
|---|---|
Molecular Weight |
278.04 g/mol |
IUPAC Name |
2-hydroxy-2-(4-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H7IO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12) |
InChI Key |
HISPMYFNLUMDAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



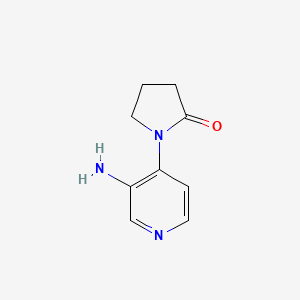
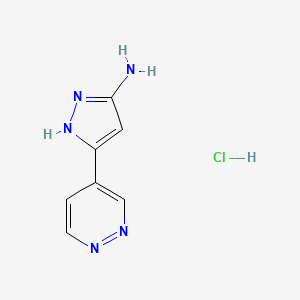
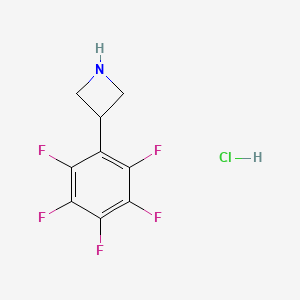


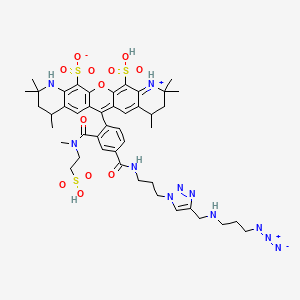
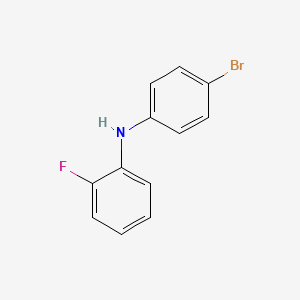
![[[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane](/img/structure/B13708336.png)

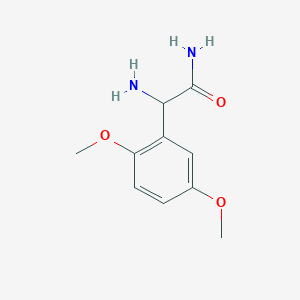

![6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B13708363.png)
